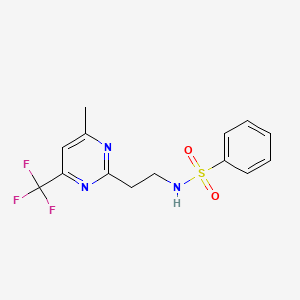
2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology due to its unique structural features and potential applications. It consists of a dihydroisoquinoline moiety fused with a thiadiazole ring, which imparts unique chemical properties and potential biological activities.
作用机制
Target of Action
The primary target of the compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride generally involves a multi-step process, starting from commercially available precursors. The key steps include the formation of the dihydroisoquinoline core, followed by the introduction of the thiadiazole ring. Typical reaction conditions involve the use of strong bases, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound requires scalable and efficient synthetic routes. Typically, this involves optimizing the reaction conditions to maximize yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of various oxidized products which can be further explored for different biological activities.
Reduction: Reduction reactions can modify the functional groups on the thiadiazole or dihydroisoquinoline rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide array of functional groups, significantly altering the compound’s properties.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules and for studying reaction mechanisms due to its unique structure. Biology: Investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Medicine: Explored as a potential pharmaceutical agent, especially in the context of neurological and cardiovascular diseases. Industry: Utilized in materials science for the development of new materials with specific properties, such as conductive polymers or catalysts.
相似化合物的比较
2-(1,2-Dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole
2-(3,4-Dihydroquinolin-2(1H)-yl)-1,3,4-thiadiazole
2-(Isoquinolin-1-yl)-1,3,4-thiadiazole
Feel free to dive deeper into any section or ask any more questions about this fascinating compound!
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,4-thiadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S.ClH/c1-2-4-10-7-14(6-5-9(10)3-1)11-13-12-8-15-11;/h1-4,8H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSVIPUDMJYSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine](/img/structure/B2846059.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2846060.png)



![Methyl 6-ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846066.png)



![3-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide](/img/structure/B2846074.png)
![(E)-N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2846076.png)

![N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B2846079.png)
